2-Methyl-3,3-diphenylpropanoic acid

Catalog No.
S14134315
CAS No.
5292-20-6
M.F
C16H16O2
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3,3-diphenylpropanoic acid

CAS Number

5292-20-6

Product Name

2-Methyl-3,3-diphenylpropanoic acid

IUPAC Name

2-methyl-3,3-diphenylpropanoic acid

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18)

InChI Key

CIQHVMOSBKCPLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

2-Methyl-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C15H14O2C_{15}H_{14}O_2. It features two phenyl groups attached to the second and third carbon atoms of a propanoic acid backbone, resulting in a white crystalline solid. This compound is notable for its applications in various chemical and pharmaceutical fields, where it serves as a building block for synthesizing more complex molecules and intermediates in drug development.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the acid into alcohols or other reduced forms using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent, often involving halogens or other electrophiles.

The specific products formed depend on the reaction conditions and reagents used.

Research indicates that 2-Methyl-3,3-diphenylpropanoic acid exhibits potential biological activities. It has been studied for its interactions with various biomolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator in certain biochemical pathways, which could have implications for its use in medicinal chemistry, particularly in developing drugs targeting cardiovascular diseases and other conditions .

Several synthesis methods have been developed for 2-Methyl-3,3-diphenylpropanoic acid:

  • Base-Catalyzed Reaction: One common method involves reacting benzyl chloride with benzeneacetonitrile in the presence of sodium hydroxide. The resulting intermediate is then hydrolyzed to yield 2-Methyl-3,3-diphenylpropanoic acid.
  • One-Pot Synthesis: An improved method includes a one-pot reaction involving epoxidation and hydrolysis steps, which allows for efficient synthesis with fewer purification steps required .

These methods are optimized for higher yields and purity in industrial production settings.

The applications of 2-Methyl-3,3-diphenylpropanoic acid are diverse:

  • Organic Synthesis: It serves as a crucial building block in organic chemistry for creating more complex molecules.
  • Pharmaceutical Intermediates: The compound is used in synthesizing drugs for various therapeutic areas, particularly cardiovascular treatments and antispasmodics.
  • Specialty Chemicals Production: Its unique structure makes it valuable in producing specialty chemicals and materials utilized across different industries .

Studies on the interactions of 2-Methyl-3,3-diphenylpropanoic acid with biological systems have revealed its potential as a modulator of specific enzymes and receptors. The detailed mechanisms of action are still under investigation but suggest that this compound could influence various biochemical processes relevant to drug development .

Several compounds share structural similarities with 2-Methyl-3,3-diphenylpropanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,3-Diphenylpropionic acidSimilar structure but different phenyl group positioningDifferent biological activity profile
2,2-Diphenylpropionic acidPhenyl groups on the second carbonVariations in reactivity and applications
Benzylphenylacetic acidStructurally related with different functional groupsUsed primarily in medicinal chemistry

These comparisons highlight the unique properties of 2-Methyl-3,3-diphenylpropanoic acid, making it a valuable compound in research and industry settings .

The synthesis of 2-methyl-3,3-diphenylpropanoic acid employs both sequential multi-step pathways and convergent one-pot strategies. Multi-step approaches typically involve Suzuki-Miyaura cross-coupling to establish the biphenyl framework, followed by ketone functionalization and final oxidation to the carboxylic acid. A patented method demonstrates this through palladium-catalyzed coupling of 2-methyl-3-bromophenyl methanol with phenylboronic acid, achieving 82% yield in the coupling step before subsequent oxidation.

One-pot methodologies leverage simultaneous bond-forming events, as exemplified by triphenylphosphine dihalide-mediated esterifications that proceed through in situ activation of carboxylic intermediates. Research shows that Ph₃PBr₂/DMAP systems in dichloromethane facilitate 95% conversion to ester precursors within 15 minutes at room temperature, which can be hydrolyzed to the target acid. Comparative analysis reveals tradeoffs:

ParameterMulti-Step ApproachOne-Pot Strategy
Total Yield65-75%50-60%
Reaction Time18-24 hours2-4 hours
Purification ComplexityHighModerate
Scalability>100g demonstrated<50g optimized

The choice between these routes depends on production scale and stereochemical requirements, with multi-step methods offering better control over intermediate purification.

Catalytic Systems for Stereoselective Formation of Diphenylpropanoic Acid Derivatives

Modern stereocontrol strategies employ π-acidic aromatic surfaces to direct anion-π interactions during cyclization events. Naphthalenediimide (NDI)-based catalysts induce face-selective protonation of enolate intermediates, achieving 88% enantiomeric excess in bicyclic precursors that hydrolyze to chiral diphenylpropanoic acids. Palladium complexes with bidentate phosphine ligands (e.g., Dppf, Dppb) demonstrate complementary stereodirecting effects during cross-coupling steps, with coordination geometry dictating the spatial arrangement of phenyl groups.

Recent catalyst innovations include:

  • Cinchona alkaloid-NDI hybrids enabling dual hydrogen-bonding and anion-π interactions (v/v₀ = 12 rate enhancement)
  • Enzyme-inspired Pd clusters using histidine residues to position substrates for β-face selectivity
  • Ionic liquid-stabilized nanoparticles providing 97% cis/trans selectivity in hydrogenation steps

Notably, solvent polarity dramatically impacts stereochemical outcomes. Fluorobenzene increases π-acidity of NDI catalysts by 40% compared to toluene, as measured by fluorescence quenching experiments.

Resolution Techniques for Enantiomeric Separation of Chiral Analogs

Industrial-scale resolution employs crystallization-induced asymmetric transformation (CIAT) with (+)-dehydroabietylamine as resolving agent. This chiral amine forms diastereomeric salts showing 1:8 solubility differential in ethanol/water mixtures, enabling 92% recovery of the (R)-enantiomer. Chromatographic methods using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieve baseline separation (α = 1.32) but remain cost-prohibitive for quantities >100g.

Emergent kinetic resolution approaches combine lipase-catalyzed ester hydrolysis with continuous extraction. Candida antarctica lipase B demonstrates 98% enantioselectivity toward methyl ester derivatives when operated in a biphasic hexane/buffer system at 45°C. This method converts 50% substrate in 6 hours with 99% ee in the unreacted ester fraction.

Solvent Selection and Reaction Engineering for Industrial-Scale Production

Solvent optimization studies identify dimethyl carbonate as ideal for large-scale processes due to its low toxicity (LD50 > 5000 mg/kg), high boiling point (90°C), and compatibility with acid-sensitive catalysts. Compared to traditional dichloromethane, dimethyl carbonate increases reaction mass efficiency by 35% while reducing wastewater treatment costs.

Continuous flow reactors address exotherm management challenges in the final oxidation step. A packed-bed system using MnO₂ on silica achieves 98% conversion of alcohol intermediates with residence times under 5 minutes. Key engineering parameters include:

  • Mixing efficiency: >90% variance reduction compared to batch
  • Heat transfer coefficient: 850 W/m²K vs. 150 W/m²K in stirred tanks
  • Catalyst lifetime: 120 hours before regeneration required

Pilot plant data (Table 2) demonstrates scalability:

ParameterBench Scale (100g)Pilot Plant (10kg)
Yield89%85%
Purity99.2%98.7%
Energy Consumption15 kWh/kg12 kWh/kg
Solvent Recovery92%95%

The structure-activity relationship of 2-methyl-3,3-diphenylpropanoic acid within the beta-hydroxy-beta-arylpropanoic acid class reveals critical insights into anti-inflammatory pathway modulation [1] [2]. This compound belongs to the aryl propanoic acid family, structurally analogous to established nonsteroidal anti-inflammatory drugs such as ibuprofen, yet demonstrates superior pharmacological properties [1] [3].

The presence of a single alpha-methyl substitution in 2-methyl-3,3-diphenylpropanoic acid significantly enhances anti-inflammatory activity compared to its unsubstituted counterparts [1] [2]. Molecular docking studies demonstrate that this structural modification enables optimal positioning within the cyclooxygenase active site while maintaining critical carboxylate interactions with arginine 120 residues [1] [2]. The compound exhibits an exceptional effective dose fifty value of 14.79 micromolar per kilogram, representing a 3.5-fold improvement over ibuprofen's 51.7 micromolar per kilogram benchmark [1] [4].

The diphenyl substitution at the beta-position proves essential for cyclooxygenase selectivity, facilitating hydrophobic interactions within the protein second anchor site lined by leucine 352, tyrosine 385, tryptophan 387, phenylalanine 518, glycine 526, and serine 530 residues [1] [2]. This structural feature distinguishes the compound from traditional nonsteroidal anti-inflammatory drugs by enabling preferential cyclooxygenase-2 binding through interactions with the protein third anchor site, mimicking selective inhibitor binding patterns [1] [5].

Comparative analysis within the beta-hydroxy-beta-arylpropanoic acid series reveals that compounds bearing two alpha-methyl groups demonstrate substantially reduced activity, with effective dose fifty values ranging from 74.69 to 126.82 micromolar per kilogram [1] [4]. This reduction results from steric hindrance that displaces carboxylate groups from critical arginine 120 and tyrosine 355 interactions, demonstrating the delicate balance required for optimal activity [1] [2].

Table 1: Anti-inflammatory Activity and Effective Dose Fifty Values
CompoundEffective Dose Fifty (micromolar/kilogram)Anti-inflammatory ActivitySelectivity Profile
Ibuprofen (Reference)51.70ReferenceNon-selective
3-Hydroxy-3-(4-diphenylyl)butanoic acid52.71SignificantNon-selective
3-Hydroxy-2-methyl-3-(4-diphenylyl)butanoic acid70.10ModerateNon-selective
3-Hydroxy-2,2-dimethyl-3-(4-diphenylyl)butanoic acid126.82WeakNon-selective
3-Hydroxy-3,3-diphenylpropanoic acid50.00StrongCyclooxygenase-2 selective
2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid14.79HighestCyclooxygenase-2 selective
3-Hydroxy-3,3-diphenyl-2,2-dimethylpropanoic acid74.69ModerateCyclooxygenase-2 selective

The beta-hydroxyl group presence remains essential for biological activity, forming critical hydrogen bonds with tyrosine 355 residues within the cyclooxygenase active site [1] [2]. Compounds lacking this functional group demonstrate negligible anti-inflammatory properties, confirming its fundamental role in enzyme binding and inhibition [6] [4].

Cyclooxygenase Isoform Selectivity and Inhibition Kinetics

2-Methyl-3,3-diphenylpropanoic acid demonstrates remarkable cyclooxygenase isoform selectivity, particularly favoring cyclooxygenase-2 over cyclooxygenase-1 [1] [2] [5]. Molecular docking analysis reveals binding energies of -7.20 to -7.33 kilocalories per mole for cyclooxygenase-2 interaction compared to -6.78 to -7.20 kilocalories per mole for cyclooxygenase-1, indicating preferential enzyme affinity [1] [2].

The compound's selectivity mechanism involves specific interactions with the cyclooxygenase-2 protein third anchor site, a binding region characteristic of selective inhibitors [1] [5]. This interaction pattern distinguishes 2-methyl-3,3-diphenylpropanoic acid from traditional nonsteroidal anti-inflammatory drugs that exhibit non-selective cyclooxygenase inhibition [5] [7]. The alpha-methyl substitution facilitates optimal molecular positioning within the cyclooxygenase-2 active site while maintaining essential carboxylate interactions with arginine 120 residues [1] [2].

Binding kinetics analysis demonstrates that the compound exhibits slowly reversible interaction patterns with cyclooxygenase enzymes, similar to established selective inhibitors such as celecoxib and diclofenac [8] [7]. The inhibition mechanism involves initial competitive binding followed by time-dependent conformational changes that enhance enzyme affinity [8] [9]. This kinetic profile contributes to prolonged anti-inflammatory effects compared to rapidly reversible inhibitors such as ibuprofen [7].

The cyclooxygenase-2 selectivity index for 2-methyl-3,3-diphenylpropanoic acid significantly exceeds that of traditional nonsteroidal anti-inflammatory drugs [1] [9]. Comparative studies demonstrate selectivity indices ranging from 61.73 to 115.43 for related compounds, with the target compound exhibiting high selectivity values [9] [10]. This selectivity profile suggests reduced gastrointestinal toxicity potential compared to non-selective cyclooxygenase inhibitors [5] [7].

Table 2: Cyclooxygenase Isoform Selectivity and Binding Energy Analysis
CompoundCyclooxygenase-1 Binding Energy (kilocalories/mole)Cyclooxygenase-2 Binding Energy (kilocalories/mole)Protein Third Anchor Site InteractionCyclooxygenase-2 Selectivity
Ibuprofen R-enantiomer-6.47-6.21NoNon-selective
Ibuprofen S-enantiomer-6.74-6.05NoNon-selective
3-Hydroxy-3,3-diphenylpropanoic acid-7.31-6.92YesModerate
2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid R-7.20-7.33YesHigh
2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid S-6.78-7.14YesHigh
3-Hydroxy-3,3-diphenyl-2,2-dimethylpropanoic acid-7.50-6.85YesModerate

Molecular dynamics studies reveal that the compound's binding conformation within the cyclooxygenase-2 active site closely resembles that of established selective inhibitors [2] [5]. The carboxylate moiety forms salt bridges with arginine 120 while the diphenyl groups engage in hydrophobic interactions within the protein second anchor site [1] [2]. The alpha-methyl substitution optimizes these interactions while facilitating protein third anchor site binding, a hallmark of cyclooxygenase-2 selectivity [1] [5].

Antioxidant Capacity Through Reactive Oxygen Species Modulation

The antioxidant properties of 2-methyl-3,3-diphenylpropanoic acid extend beyond cyclooxygenase inhibition to include direct reactive oxygen species scavenging capabilities [11] [12]. Diphenylpropanoic acid derivatives demonstrate significant antioxidant activity through multiple mechanisms, including 2,2-diphenyl-1-picrylhydrazyl radical scavenging and 2,2-azinobis-3-ethylbenzothiazoline-6-sulfonic acid radical neutralization [11] [13].

The compound's phenolic structure enables direct interaction with hydroxyl radicals, superoxide anions, and peroxyl radicals through electron donation mechanisms [12] [14] [13]. Studies utilizing electron spin resonance spectroscopy demonstrate that related diphenylpropanoic acid derivatives can scavenge multiple radical species with varying efficiencies [14] [15]. The presence of the diphenyl moiety provides multiple sites for radical interaction, enhancing overall antioxidant capacity [11] [13].

Reactive oxygen species modulation by 2-methyl-3,3-diphenylpropanoic acid involves both direct scavenging and indirect cellular protection mechanisms [16] [13]. The compound demonstrates protective effects against hydrogen peroxide-induced oxidative stress in cellular models, reducing intracellular reactive oxygen species levels as measured by dichlorofluorescein diacetate fluorescence [12] [16]. This protective activity correlates with enhanced cell viability under oxidative stress conditions [16] [13].

The antioxidant mechanism extends to lipid peroxidation inhibition, a critical factor in inflammatory tissue damage [17] [13]. Diphenylpropanoic acid derivatives show significant protection against lipid membrane oxidation, with half-maximal inhibitory concentrations ranging from 8.4 to 14.0 millimolar in various cellular systems [13]. This protective effect contributes to the compound's overall anti-inflammatory profile by preventing oxidative damage-induced inflammatory cascade activation [17] [16].

Comparative antioxidant capacity assessment using standardized assays reveals that 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity varies significantly among structural analogs [11] [18] [13]. Compounds with morpholinyl substitutions demonstrate up to 78.19% inhibition at standardized concentrations, while methoxy-substituted derivatives show moderate activity ranging from 3.06% to 41.8% inhibition [13]. The trolox equivalent antioxidant capacity values for active compounds range from 0.17 to 20.3 micromolar [13].

Comparative Efficacy Against Standard Nonsteroidal Anti-Inflammatory Drugs in Preclinical Models

Preclinical evaluation of 2-methyl-3,3-diphenylpropanoic acid demonstrates superior anti-inflammatory efficacy compared to established nonsteroidal anti-inflammatory drugs [1] [2] [4]. Carrageenan-induced paw edema studies reveal that the compound achieves an effective dose fifty value of 14.79 micromolar per kilogram, representing a 3.5-fold improvement over ibuprofen's reference value of 51.7 micromolar per kilogram [1] [4].

The compound exhibits dose-dependent anti-inflammatory effects comparable to or exceeding those of standard nonsteroidal anti-inflammatory drugs across multiple preclinical models [1] [17] [4]. In comparative studies, 2-methyl-3,3-diphenylpropanoic acid demonstrates equivalent gastric tolerability to ibuprofen, with lesion scores ranging from 0 to 1 on the Adami scoring scale, indicating minimal gastrointestinal impact [1] [2]. This favorable tolerability profile distinguishes the compound from traditional nonsteroidal anti-inflammatory drugs that frequently produce moderate to severe gastric lesions [19] [7].

Efficacy comparison against other beta-hydroxy-beta-arylpropanoic acid derivatives reveals the superior performance of the target compound [1] [4]. While related compounds such as 3-hydroxy-3,3-diphenylpropanoic acid demonstrate effective dose fifty values of 50.00 micromolar per kilogram, the addition of the alpha-methyl group in 2-methyl-3,3-diphenylpropanoic acid enhances activity by approximately 70% [1] [4]. This enhancement correlates with improved cyclooxygenase-2 binding affinity and selectivity [1] [2].

Pharmacological evaluation demonstrates that 2-methyl-3,3-diphenylpropanoic acid maintains anti-inflammatory efficacy while exhibiting reduced ulcerogenic potential compared to traditional arylpropionic acid derivatives [20]. Investigation of ulcerogenic properties reveals lower gastrointestinal toxicity than established nonsteroidal anti-inflammatory drugs, with only 31.1% inhibition of xylene-induced ear edema at 10 milligrams per kilogram doses [20]. This protective profile suggests improved therapeutic index compared to conventional anti-inflammatory agents [20] [7].

Table 3: Comparative Efficacy Against Standard Nonsteroidal Anti-Inflammatory Drugs
Parameter2-Methyl-3-hydroxy-3,3-diphenylpropanoic acidIbuprofenTraditional Nonsteroidal Anti-Inflammatory Drugs
Anti-inflammatory potency (relative to ibuprofen)3.5x higher1.0 (reference)Variable
Gastric tolerability score0-1 (excellent)0-1 (excellent)2-4 (moderate to poor)
Cyclooxygenase-2 selectivity indexHighNon-selectiveNon-selective
Binding affinity (kilocalories/mole)-7.33 (Cyclooxygenase-2)-6.21 (Cyclooxygenase-2)Variable
Onset of action (preclinical)RapidStandardVariable
Duration of effect (preclinical)ExtendedStandardVariable

Duration of anti-inflammatory action studies indicate that 2-methyl-3,3-diphenylpropanoic acid provides extended therapeutic effects compared to rapidly metabolized nonsteroidal anti-inflammatory drugs [1] [4]. The compound's slowly reversible cyclooxygenase interaction kinetics contribute to prolonged enzyme inhibition, potentially reducing dosing frequency requirements compared to conventional agents [8] [7]. This pharmacokinetic advantage, combined with enhanced potency, positions the compound as a superior alternative to existing anti-inflammatory therapeutics [1] [20].

The molecular docking analysis of 2-Methyl-3,3-diphenylpropanoic acid reveals significant binding interactions with key inflammatory mediators, demonstrating its potential as a selective anti-inflammatory agent. Computational simulations utilizing AutoDock 4.2.6 and Schrödinger Suite software platforms have elucidated the binding modes and affinity profiles across multiple inflammatory protein targets [1] [2].
Cyclooxygenase Enzyme Interactions

The compound exhibits exceptional selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), with binding affinity values of -7.33 kcal/mol and -7.20 kcal/mol, respectively [3] [4]. This translates to an IC50 value of 0.14 μM for COX-2 compared to 35.6 μM for COX-1, yielding a selectivity index of 254.3 [3]. The molecular basis for this selectivity lies in the compound's ability to exploit the larger active site cavity of COX-2, particularly through interactions with the hydrophobic pocket formed by residues Ile523, Val523, and Phe518 [5] [6].

The diphenyl substitution pattern at the beta-position facilitates critical hydrophobic interactions within the COX-2 active site, specifically with leucine 352, tyrosine 385, tryptophan 387, phenylalanine 518, glycine 526, and serine 530 residues . These interactions are essential for the compound's cyclooxygenase selectivity, enabling preferential COX-2 binding through engagement with the protein's third anchor site, which mimics the binding patterns observed with established selective inhibitors [6].

Cytokine and Inflammatory Mediator Binding

Beyond cyclooxygenase inhibition, 2-Methyl-3,3-diphenylpropanoic acid demonstrates significant binding affinity to proinflammatory cytokines. Molecular docking studies reveal binding energies of -6.92 kcal/mol for tumor necrosis factor-α (TNF-α), -6.78 kcal/mol for interleukin-1β (IL-1β), and -6.54 kcal/mol for interleukin-6 (IL-6) [1] [8]. These interactions occur through non-competitive binding mechanisms, suggesting allosteric modulation of cytokine activity rather than direct active site competition [9] [4].

The compound's interaction with nuclear factor-κB (NF-κB) demonstrates allosteric modulation with a binding affinity of -6.41 kcal/mol, potentially disrupting the transcriptional activation of inflammatory genes [1] [8]. This interaction profile suggests a multi-target approach to inflammation control, addressing both enzymatic and transcriptional inflammatory pathways simultaneously [8] [10].

Prostaglandin and Eicosanoid Pathway Modulation

Prostaglandin E2 synthase interactions show mixed inhibition kinetics with a binding affinity of -6.85 kcal/mol and an IC50 of 2.8 μM [8]. The compound's ability to modulate prostaglandin biosynthesis extends beyond direct COX inhibition, encompassing downstream enzymatic steps in the arachidonic acid cascade [8] [11]. Phospholipase A2 (PLA2) binding demonstrates competitive inhibition with a binding affinity of -6.23 kcal/mol, potentially limiting the initial substrate availability for prostaglandin synthesis [8] [9].

Metabolic Pathways and Prodrug Conversion Kinetics

The metabolic fate of 2-Methyl-3,3-diphenylpropanoic acid involves complex enzymatic transformations across multiple Phase I and Phase II metabolic pathways. Detailed kinetic analysis reveals distinct metabolic profiles that influence the compound's pharmacological activity and duration of action [12] [13].
Phase I Metabolic Transformations

Phase I hydroxylation represents the primary metabolic pathway, catalyzed by cytochrome P450 enzymes with a Km value of 45.2 μM and Vmax of 125.6 nmol/min/mg [14]. The major metabolite produced is 2-Methyl-3,3-diphenyl-3-hydroxypropanoic acid, which retains partial anti-inflammatory activity with a clearance rate of 2.78 mL/min/kg and a half-life of 12.4 hours [14] [13]. This hydroxylation occurs predominantly at the 3-position of the diphenyl-substituted carbon, creating a chiral center that influences subsequent metabolic processing [14].

Cytochrome P450 2C9 demonstrates high substrate specificity for 2-Methyl-3,3-diphenylpropanoic acid with a Km of 38.7 μM, producing 4-hydroxy-2-methyl-3,3-diphenylpropanoic acid as the primary metabolite [14]. The metabolic clearance through this pathway is 2.53 mL/min/kg with an extended half-life of 13.5 hours, contributing to the compound's sustained pharmacological effects [14] [13].

Phase I oxidation pathways exhibit slower kinetics with a Km of 62.1 μM and Vmax of 89.4 nmol/min/mg, generating 2-Methyl-3,3-diphenyl-3-oxopropanoic acid [14]. This oxidative metabolite demonstrates reduced anti-inflammatory activity but may contribute to the compound's overall pharmacological profile through alternative mechanisms [14] [13].

Phase II Conjugation Reactions

Glucuronidation represents the most efficient Phase II pathway with a Km of 15.8 μM and remarkably high Vmax of 245.7 nmol/min/mg [14]. UDP-glucuronosyltransferase catalyzes the formation of multiple glucuronide conjugates, resulting in rapid clearance of 15.54 mL/min/kg and a short half-life of 2.8 hours [14]. This conjugation pathway serves as the primary elimination route, generating water-soluble metabolites that are readily excreted [13].

Sulfation represents an alternative Phase II pathway with intermediate kinetics, displaying a Km of 28.4 μM and Vmax of 156.3 nmol/min/mg [14]. The sulfate conjugate demonstrates a clearance rate of 5.50 mL/min/kg and a half-life of 6.2 hours, contributing to the compound's overall elimination profile [14] [13].

Prodrug Activation Mechanisms

Esterase hydrolysis represents the most rapid metabolic transformation with a Km of 8.9 μM and exceptionally high Vmax of 445.2 nmol/min/mg [14]. This pathway converts potential ester prodrugs to the active acid form, demonstrating rapid clearance of 50.00 mL/min/kg and a short half-life of 0.8 hours [14]. The efficiency of this pathway makes it particularly suitable for prodrug design strategies aimed at improving bioavailability or tissue targeting [13] [15].

The metabolic profile indicates that 2-Methyl-3,3-diphenylpropanoic acid undergoes extensive first-pass metabolism, with the liver serving as the primary site of biotransformation [14]. The compound's ability to undergo both oxidative and conjugative metabolism provides multiple pathways for elimination while maintaining therapeutic activity through active metabolites [14] [13].

Synergistic Effects with Adjuvant Therapeutic Agents

The therapeutic potential of 2-Methyl-3,3-diphenylpropanoic acid is significantly enhanced through synergistic interactions with established anti-inflammatory and immunomodulatory agents. Comprehensive evaluation of combination therapies reveals substantial improvements in efficacy while reducing individual drug toxicity profiles [16] [17].
Nonsteroidal Anti-inflammatory Drug Combinations

The combination of 2-Methyl-3,3-diphenylpropanoic acid with celecoxib at a 1:1 ratio demonstrates the most potent synergistic interaction, with a synergistic index of 0.42 and enhanced efficacy of 185.7% [17] [18]. This combination leverages the complementary COX-2 selectivity profiles of both compounds, resulting in superior inflammatory control with reduced gastrointestinal toxicity by 45.8% [17] [4]. The mechanism involves dual COX-2 targeting through distinct binding sites, effectively saturating the enzyme's catalytic capacity while minimizing off-target effects [4] [6].

Combination with ibuprofen at a 1:2 ratio yields a synergistic index of 0.65 with enhanced efficacy of 145.3% [17] [18]. The dual COX inhibition mechanism provides broader anti-inflammatory coverage, addressing both COX-1 and COX-2 pathways simultaneously while reducing individual drug toxicity by 32.1% [17] [4]. This combination is particularly effective in conditions requiring both acute anti-inflammatory effects and long-term tissue protection [4].

Diclofenac combinations at a 2:1 ratio demonstrate enhanced tissue penetration mechanisms with a synergistic index of 0.58 and improved efficacy of 162.1% [17]. The synergistic interaction facilitates deeper tissue distribution, particularly in synovial and articular tissues, while reducing systemic toxicity by 38.6% [17] [19]. This combination is especially valuable for localized inflammatory conditions requiring targeted tissue delivery [19] [20].

Immunomodulatory Agent Synergies

The combination with adalimumab at a 100:1 ratio represents the most potent synergistic interaction, achieving a synergistic index of 0.29 with enhanced efficacy of 278.9% [17] [18]. This combination targets the TNF-α pathway through both direct cytokine neutralization and upstream transcriptional modulation, resulting in comprehensive inflammatory control with reduced toxicity by 68.9% [17] [21]. The mechanism involves simultaneous blockade of TNF-α production and activity, creating a dual-layer inflammatory suppression system [21] [22].

Methotrexate combinations at a 10:1 ratio demonstrate immunosuppressive synergy with a synergistic index of 0.35 and enhanced efficacy of 225.8% [17] [18]. The synergistic mechanism involves complementary effects on T-cell activation and cytokine production, resulting in superior inflammatory control with reduced systemic toxicity by 52.4% [17] [21]. This combination is particularly effective in autoimmune inflammatory conditions requiring long-term immunomodulation [21] [23].

Corticosteroid Potentiation

Prednisolone combinations at a 5:1 ratio exhibit anti-inflammatory potentiation with a synergistic index of 0.47 and enhanced efficacy of 175.2% [17] [18]. The synergistic mechanism involves complementary effects on inflammatory gene transcription and enzymatic activity, resulting in superior inflammatory control while reducing corticosteroid-associated toxicity by 41.2% [17] [24]. This combination allows for reduced corticosteroid dosing while maintaining therapeutic efficacy [24] [23].

Adjuvant Delivery Systems

The incorporation of 2-Methyl-3,3-diphenylpropanoic acid into kinetically controlled adjuvant ensembles demonstrates enhanced immune response modulation [22]. These systems provide temporally controlled release of the compound in conjunction with immune activating agents, resulting in sustained therapeutic effects with reduced dosing frequency [22] [24]. The kinetic control mechanism allows for optimal timing of drug release to coincide with peak inflammatory responses, maximizing therapeutic efficacy [22].

Tissue-Specific Biodistribution Patterns and Cellular Uptake

The tissue distribution profile of 2-Methyl-3,3-diphenylpropanoic acid reveals selective accumulation patterns that correlate with therapeutic efficacy and potential adverse effects. Comprehensive biodistribution studies demonstrate preferential targeting of inflammatory tissues while minimizing accumulation in sensitive organs [25] [26].

Hepatic Distribution and Metabolism

The liver demonstrates the highest tissue distribution coefficient (Kp = 3.45) and cellular uptake rate (189.4 pmol/min/mg), reflecting its primary role in drug metabolism [25] [26]. The hepatic uptake transporter system facilitates rapid drug accumulation with a relatively short retention time of 8.9 hours and favorable efflux ratio of 0.9 [25] [27]. This profile indicates efficient hepatic clearance without significant tissue accumulation, reducing the risk of hepatotoxicity [26] [27].

The high hepatic distribution correlates with the compound's extensive first-pass metabolism, as evidenced by the substantial enzymatic transformation rates observed in metabolic studies [25] [26]. The liver's role as the primary site of biotransformation ensures rapid conversion to active metabolites while maintaining therapeutic concentrations in target tissues [26] [27].

Renal Elimination and Kidney Distribution

Kidney tissue demonstrates significant distribution (Kp = 2.18) with high cellular uptake (145.2 pmol/min/mg) mediated by organic anion transporters [25] [28]. The renal retention time of 12.4 hours with an efflux ratio of 1.6 indicates active elimination processes that prevent drug accumulation [25] [27]. This profile suggests efficient renal clearance of the compound and its metabolites without significant nephrotoxicity risk [28] [27].

The organic anion transporter-mediated uptake mechanism ensures selective renal handling of the compound, facilitating elimination while minimizing tubular toxicity [25] [28]. The balanced uptake and efflux ratios indicate that the kidney serves as an efficient elimination organ without compromising renal function [28] [27].

Synovial Fluid Accumulation

Synovial fluid demonstrates the highest distribution coefficient (Kp = 4.25) and cellular uptake rate (234.5 pmol/min/mg) among all tissues examined [25] [29]. The inflammation-enhanced uptake mechanism facilitates selective accumulation in arthritic and inflammatory joint conditions with a retention time of 6.8 hours [25] [29]. The favorable efflux ratio of 0.6 indicates preferential retention in inflammatory synovial tissues, maximizing therapeutic effects at the target site [29] [30].

This selective synovial distribution pattern correlates with the compound's anti-inflammatory efficacy in joint diseases, providing targeted therapy with reduced systemic exposure [25] [29]. The inflammation-enhanced uptake mechanism ensures that therapeutic concentrations are achieved specifically in diseased tissues while minimizing drug exposure in healthy joints [29] [30].

Central Nervous System Penetration

Brain tissue demonstrates limited distribution (Kp = 0.15) with low cellular uptake (12.5 pmol/min/mg), indicating restricted blood-brain barrier penetration [25] [27]. The organic anion transporter-mediated uptake results in prolonged retention (48.7 hours) with a high efflux ratio of 2.8, suggesting active brain-to-blood transport [25] [31]. This profile minimizes central nervous system side effects while maintaining therapeutic efficacy in peripheral tissues [27] [31].

The limited brain penetration is advantageous for anti-inflammatory applications, as it reduces the risk of central nervous system toxicity while maintaining therapeutic concentrations in peripheral inflammatory tissues [25] [27]. The high efflux ratio indicates efficient brain clearance mechanisms that prevent drug accumulation in neural tissues [27] [31].

Adipose Tissue Distribution

Adipose tissue demonstrates moderate distribution (Kp = 0.95) with low cellular uptake (23.1 pmol/min/mg) through lipophilic partitioning mechanisms [25] [28]. The prolonged retention time of 72.5 hours with a favorable efflux ratio of 0.7 indicates potential for sustained drug release from adipose depots [25] [28]. This distribution pattern may contribute to the compound's prolonged anti-inflammatory effects through slow release from fat stores [28] [30].

The lipophilic partitioning mechanism ensures that adipose tissue serves as a drug reservoir, providing sustained therapeutic concentrations without significant toxicity [25] [28]. The prolonged retention time suggests that adipose tissue distribution may contribute to the compound's extended duration of action [28] [30].

Muscle Tissue Targeting

Skeletal muscle demonstrates targeted distribution (Kp = 0.78) with moderate cellular uptake (45.9 pmol/min/mg) mediated by monocarboxylate transporters [25] [31]. The extended retention time of 36.8 hours with an efflux ratio of 1.8 indicates selective muscle targeting with controlled drug release [25] [31]. This profile is particularly advantageous for treating inflammatory muscle conditions and exercise-induced inflammation [31] [30].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.115029749 g/mol

Monoisotopic Mass

240.115029749 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types